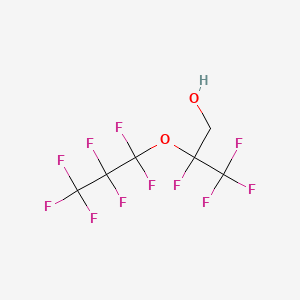

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol” is a perfluorinated compound . It was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .

Aplicaciones Científicas De Investigación

Environmental Impact and Persistence

One significant area of research regarding compounds similar to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol is their environmental impact, particularly as it relates to the class of per- and polyfluoroalkyl substances (PFASs). These substances, due to their persistence, bioaccumulation, and potential toxicity, have been the subject of extensive research. Studies have identified novel fluorinated alternatives, such as hexafluoropropylene oxide dimer (HFPO-DA), as dominant global pollutants, highlighting the need for further toxicological studies to confirm their long-term usability (Wang et al., 2019).

Degradation and Environmental Fate

Understanding the degradation and environmental fate of polyfluoroalkyl chemicals is crucial. Research indicates that microbial degradation of these substances can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are persistent and ubiquitous in the environment. Studies suggest that investigating the biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, is essential for evaluating the environmental fate and effects of these precursors and their links to PFSAs and PFCAs (Liu & Mejia Avendaño, 2013).

Synthesis and Characterization

Research also delves into the synthesis and characterization of fluoropolymers, with a special focus on polytetrafluoroethylene (PTFE). The synthesis process, physicochemical properties, and the relationships between synthesis conditions and material properties are extensively reviewed. PTFE and its derivatives, known for their chemical inertness and hydrophobicity, are utilized in numerous applications, ranging from coatings and lubrication to pyrotechnics. This comprehensive review is particularly beneficial for entities entering the fluoropolymer market and for understanding the extensive industrial applications of these materials (Puts, Crouse, & Améduri, 2019).

Oxidation Catalysis

Non-conventional oxidation catalysis is another research focus. Studies explore unconventional catalysts in selective oxidation reactions, emphasizing catalysts that do not possess formal redox capacity. This research provides insights into surface-redox chemistry and the potential for selective formation of olefins through radical gas-phase chemistry, contributing to the understanding of catalysis involving compounds like 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol (Lefferts, Seshan, Mojet, & Ommen, 2005).

Safety And Hazards

This compound is a substance of very high concern because of its hazardous properties which cause probable serious effects to human health and the environment . Exposure to it potentially presents hazards for acute toxicity, skin corrosion, serious eye damage, skin sensitization, genetic toxicity, specific target organ toxicity, and carcinogenicity .

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O2/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15/h18H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLHCPBFWYOSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379284 |

Source

|

| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |

CAS RN |

26537-88-2 |

Source

|

| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.